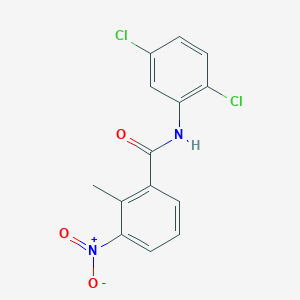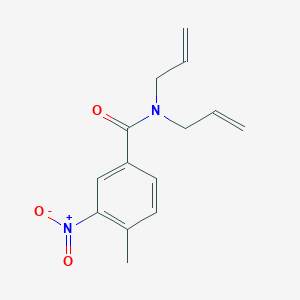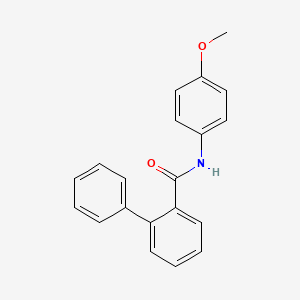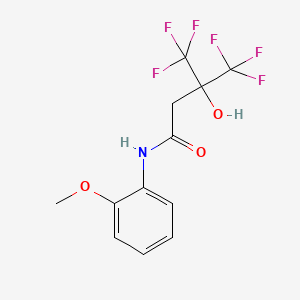![molecular formula C13H13N3OS2 B5729020 N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, also known as DMAT, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in cancer treatment. DMAT is a thioamide derivative that has been found to inhibit the activity of several kinases, including the Janus kinase (JAK) family and the spleen tyrosine kinase (SYK).
作用机制
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide inhibits the activity of several kinases, including JAK and SYK. These kinases are involved in signal transduction pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide disrupts these pathways and induces apoptosis in cancer cells. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory disorders.
Biochemical and Physiological Effects:
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects on cancer cells, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This inhibition of angiogenesis can prevent the growth and spread of tumors. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has also been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in autoimmune diseases and inflammatory disorders.
实验室实验的优点和局限性
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, making it a well-established tool for research. However, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has some limitations. It has a short half-life in vivo, meaning that it may not be effective in treating certain diseases. Additionally, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has off-target effects on other kinases, which can complicate its use in experiments.
未来方向
There are several future directions for the study of N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide. One direction is the development of more potent and selective inhibitors of JAK and SYK. Another direction is the investigation of N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide in combination with other drugs for cancer treatment. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been shown to sensitize cancer cells to chemotherapy, and further research is needed to determine the optimal combination therapy. Finally, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has potential for the treatment of autoimmune diseases and inflammatory disorders, and future research should explore these applications further.
Conclusion:
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide is a small molecule inhibitor that has gained attention for its potential in cancer treatment. It inhibits the activity of several kinases, including JAK and SYK, and has been found to induce apoptosis and sensitize cancer cells to chemotherapy. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide also has potential for the treatment of autoimmune diseases and inflammatory disorders. While N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has some limitations, it is a well-established tool for laboratory experiments and has several future directions for research.
合成方法
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide can be synthesized through a multi-step process that involves the reaction of 4,5-dimethylthiazole-2-amine with carbon disulfide to form 4,5-dimethylthiazole-2-carbodithioic acid. This acid is then reacted with benzoyl chloride to form N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide. The synthesis of N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been optimized to improve yield and purity, making it a viable option for laboratory experiments.
科学研究应用
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has also been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy. In addition to cancer treatment, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been studied for its potential in treating autoimmune diseases and inflammatory disorders.
属性
IUPAC Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c1-8-9(2)19-13(14-8)16-12(18)15-11(17)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSODYBPXHBQACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=S)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)


![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)



![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)